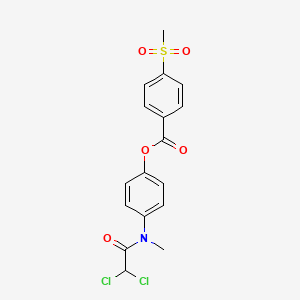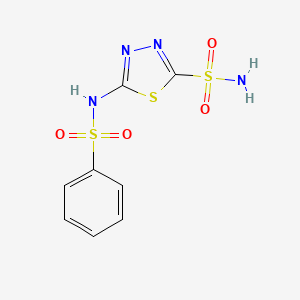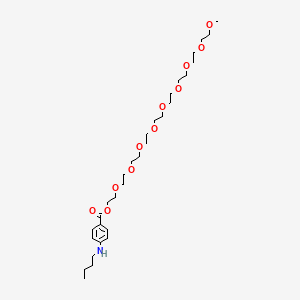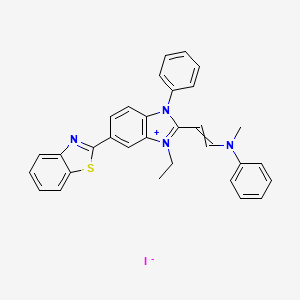
Inhibidor de Akt IV
Descripción general
Descripción
El inhibidor de Akt IV es un compuesto que inhibe específicamente la actividad de la proteína quinasa Akt. Esta inhibición ocurre a través de la unión competitiva al sitio de unión al ATP de Akt, previniendo su fosforilación y activación posterior .
Aplicaciones Científicas De Investigación
El inhibidor de Akt IV tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una sonda química para estudiar la actividad de la proteína quinasa Akt y su papel en varios procesos celulares . En biología, se utiliza para investigar las vías de señalización que involucran a Akt y sus objetivos posteriores .
En medicina, el this compound se está explorando como un posible agente terapéutico para el tratamiento de varios tipos de cáncer. Al inhibir la actividad de Akt, puede prevenir la activación anormal de la vía de señalización de la fosfoinosítido 3-quinasa/Akt/diana mamífera de la rapamicina, que comúnmente está desregulada en las células cancerosas . Además, ha mostrado promesa en la reducción del crecimiento de las células cancerosas y la mejora de la efectividad de otros fármacos contra el cáncer .
En la industria, el this compound se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos. Su capacidad para dirigirse específicamente a la proteína quinasa Akt lo convierte en una herramienta valiosa para el descubrimiento y desarrollo de fármacos .
Mecanismo De Acción
El inhibidor de Akt IV ejerce sus efectos inhibiendo específicamente la actividad de la proteína quinasa Akt. Esta inhibición ocurre a través de la unión competitiva al sitio de unión al ATP de Akt, previniendo su fosforilación y activación posterior . La inhibición de la actividad de Akt conduce a la interrupción de varios procesos celulares, incluida la supervivencia, proliferación y metabolismo celular .
Los objetivos moleculares y las vías involucradas en el mecanismo de acción del this compound incluyen la vía de señalización de la fosfoinosítido 3-quinasa/Akt/diana mamífera de la rapamicina. Al inhibir Akt, el compuesto puede prevenir la activación de objetivos posteriores como los factores de transcripción de la clase O de la caja Forkhead y la diana mamífera de la rapamicina, que desempeñan papeles clave en la supervivencia y el crecimiento celular .
Análisis Bioquímico
Biochemical Properties
Akt Inhibitor IV interacts with Akt, a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway . It inhibits Akt phosphorylation/activation, thereby disrupting the signaling pathways involved in cell survival, proliferation, and metabolism . The compound’s interaction with Akt is thought to be through competitive binding to the ATP-binding site of Akt .
Cellular Effects
Akt Inhibitor IV has significant effects on various types of cells and cellular processes. It has been shown to block Akt-mediated FOXO1a nuclear export and cell proliferation in 786-O cells . In addition, it has been found to inhibit the replication of various viruses through an Akt-independent mechanism .
Molecular Mechanism
The molecular mechanism of action of Akt Inhibitor IV involves its binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation . By inhibiting Akt activation, it disrupts the PI3K/AKT signaling pathway, which plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is a reversible inhibitor, suggesting that its effects may be temporary and dependent on the presence of the inhibitor .
Dosage Effects in Animal Models
While specific dosage effects of Akt Inhibitor IV in animal models are not extensively reported, it has been shown to inhibit tumor growth in several mouse tumor models when administered orally on a daily basis .
Metabolic Pathways
Akt Inhibitor IV is involved in the PI3K/AKT signaling pathway, a key pathway in cellular metabolism . By inhibiting Akt, this compound disrupts this pathway, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of Akt Inhibitor IV is not explicitly reported in the literature. Akt, the target of Akt Inhibitor IV, is known to be localized in the cytoplasm and can translocate to the plasma membrane upon activation . Therefore, it is plausible that Akt Inhibitor IV may also be found in these subcellular locations.
Métodos De Preparación
La síntesis del inhibidor de Akt IV implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y pueden variar según el fabricante. El enfoque general implica el uso de técnicas de síntesis orgánica para crear la estructura molecular deseada .
Los métodos de producción industrial para el this compound generalmente implican procesos de síntesis orgánica a gran escala. Estos métodos están diseñados para garantizar un alto rendimiento y pureza del producto final. El proceso de producción puede incluir pasos como purificación, cristalización y control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
El inhibidor de Akt IV experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Por ejemplo, en presencia de un agente oxidante, el this compound puede sufrir oxidación para formar un compuesto diferente con propiedades químicas alteradas. De manera similar, las reacciones de reducción pueden conducir a la formación de productos reducidos con diferentes grupos funcionales. Las reacciones de sustitución implican el reemplazo de un grupo funcional por otro, lo que resulta en la formación de nuevos compuestos .
Comparación Con Compuestos Similares
El inhibidor de Akt IV es uno de varios compuestos que se dirigen específicamente a la proteína quinasa Akt. Estos compuestos también inhiben la actividad de Akt a través de la unión competitiva al sitio de unión al ATP, pero pueden diferir en su potencia, selectividad y propiedades farmacocinéticas .
En comparación con otros inhibidores de Akt, el this compound ha mostrado propiedades únicas en términos de su capacidad para inhibir la exportación nuclear mediada por Akt del factor de transcripción 1a de la clase O de la caja Forkhead y reducir el crecimiento de las células cancerosas . Su efectividad para inhibir la replicación de ciertos virus, como el virus 5 de parainfluenza, también lo diferencia de otros compuestos similares .
Referencias
Propiedades
IUPAC Name |
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYRELMNTQSBIN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27IN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681281-88-9 | |
| Record name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Akt Inhibitor IV exert its inhibitory effects on Akt?
A: Akt Inhibitor IV is a cell-permeable, small molecule inhibitor that directly targets Akt, primarily by competing for the ATP-binding site of the kinase. [, , , , ] This interaction prevents Akt phosphorylation and subsequent activation, ultimately inhibiting the downstream signaling cascade. [, , , ]
Q2: What are the primary downstream consequences of inhibiting Akt activity with Akt Inhibitor IV?
A: Akt regulates numerous cellular processes, including cell survival, proliferation, growth, metabolism, and angiogenesis. [, , , , , ] Inhibiting Akt with Akt Inhibitor IV can lead to diverse outcomes depending on the cell type and context. Reported effects include:
- Reduced Cell Proliferation and Survival: [, , , , , ] Akt inhibition can trigger cell cycle arrest, induce apoptosis, and sensitize cells to other cytotoxic agents.
- Modulation of Glucose Metabolism: [, , ] Akt Inhibitor IV can influence glucose uptake and metabolism by affecting glucose transporters and key enzymes like hexokinase II. []
- Impaired Angiogenesis: [, ] By disrupting Akt signaling, Akt Inhibitor IV can interfere with the formation of new blood vessels, a process crucial for tumor growth and progression.
- Modulation of Autophagy: [, ] Akt Inhibitor IV can both promote [] and inhibit [] autophagy, a cellular process involved in degradation and recycling of cellular components.
- Altered Immune Responses: [, ] Akt plays a role in immune cell function and inflammation. Inhibiting Akt can modulate cytokine production and immune cell activation.
Q3: What is the molecular formula and weight of Akt Inhibitor IV?
A3: The molecular formula of Akt Inhibitor IV is C28H24IN3S. Its molecular weight is 573.5 g/mol.
Q4: Is there any spectroscopic data available for Akt Inhibitor IV?
A4: While the provided research papers primarily focus on the biological activity and applications of Akt Inhibitor IV, they do not provide detailed spectroscopic data such as 1H and 13C NMR, IR, or UV-Vis spectra. To obtain this information, one could refer to the compound's certificate of analysis or consult spectral databases.
Q5: Does Akt Inhibitor IV possess any catalytic properties?
A: Akt Inhibitor IV is primarily recognized as a reversible inhibitor of Akt kinase activity. It is not reported to possess any inherent catalytic properties. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


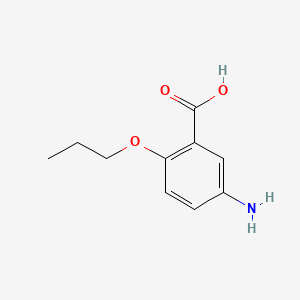
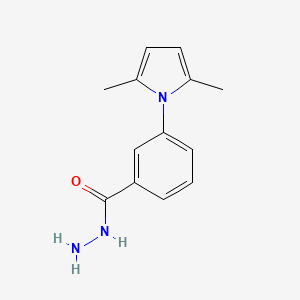

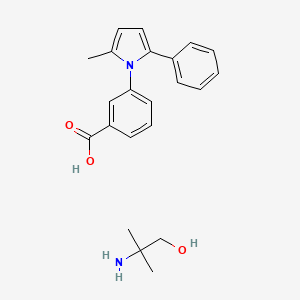
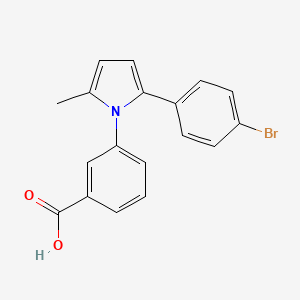
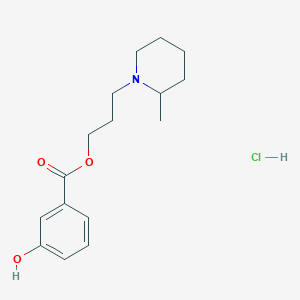
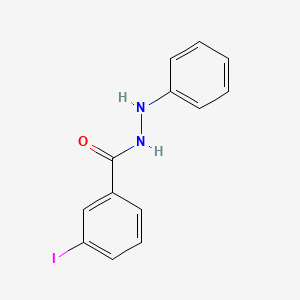
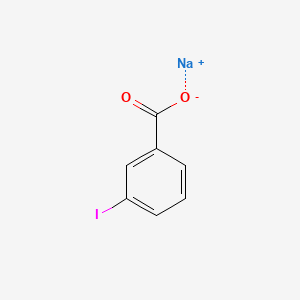

![3-[[4-(methylamino)phenyl]diazenyl]benzoic acid](/img/structure/B1666677.png)
![[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride](/img/structure/B1666678.png)
